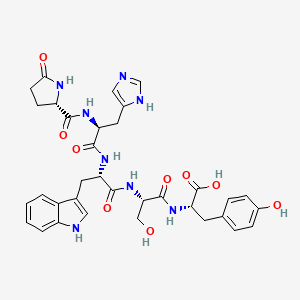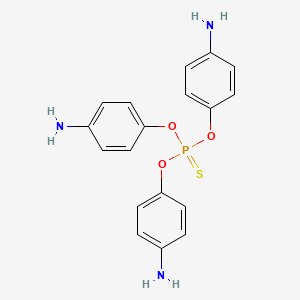
2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime
Overview
Description
2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 26.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Sensing
2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime, when utilized as a part of the Rhodamine B 8-hydroxy-2-quinolinecarboxaldehyde Schiff base, has been explored for its application as a colorimetric and fluorescent "off-on" probe specifically for the detection of Cu2+ ions in aqueous solutions. This probe demonstrates high selectivity and sensitivity towards Cu2+ ions, distinguishing them from other biologically and environmentally significant metal ions without significant interference, making it a valuable tool in chemical sensing and environmental monitoring (Tang et al., 2012).
Analytical Chemistry
In analytical chemistry, a spectrophotometric method involving 8-quinolinol, a derivative of 8-hydroxy-2-quinolinecarboxaldehyde, has been optimized for the determination of oximes. This method, known as the indooxine method, relies on the acid hydrolysis of oximes followed by the reaction with 8-quinolinol to form indooxine, a dye that can be quantitatively measured. This technique is significant for its improved reproducibility and sensitivity, making it applicable in various analytical contexts (Palling & Hollocher, 1985).
Organic Synthesis
The compound has also found applications in organic synthesis, particularly in the visible-light-promoted, one-pot synthesis of phenanthridines and quinolines from aldehydes. In this context, O-acyl oximes, generated in situ from aldehydes, undergo visible light photoredox catalyzed cyclization, showcasing the versatility of oxime derivatives in facilitating the synthesis of complex aromatic compounds under mild conditions (An & Yu, 2015).
Corrosion Inhibition
Investigations into 8-hydroxy-7-quinolinecarboxaldehyde derivatives have highlighted their effectiveness as corrosion inhibitors for C-steel in acidic environments. These derivatives act as "green," mixed-type inhibitors, adhering to the steel surface and protecting it from corrosion. This application is crucial for extending the lifespan of metal components in industrial settings, emphasizing the compound's role in materials science (Eldesoky & Nozha, 2017).
Mechanism of Action
Target of Action
It’s known that 8-hydroxyquinoline derivatives have been used in the preparation of various complexes , suggesting that they may interact with a variety of biological targets.
Mode of Action
It’s known that 8-hydroxyquinoline derivatives can form complexes with various metals , which could potentially influence their interaction with biological targets.
Result of Action
It’s known that 8-hydroxyquinoline derivatives can form complexes with various metals , which could potentially influence their biological activity.
Safety and Hazards
This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. Wear protective gloves/protective clothing/eye protection/face protection. If it gets in eyes, rinse cautiously with water for several minutes .
Future Directions
Properties
IUPAC Name |
2-[(E)-hydroxyiminomethyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-3-1-2-7-4-5-8(6-11-14)12-10(7)9/h1-6,13-14H/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVCYMRHAGWXMB-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30425222 | |
| Record name | 2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820123 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5603-22-5 | |
| Record name | 2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


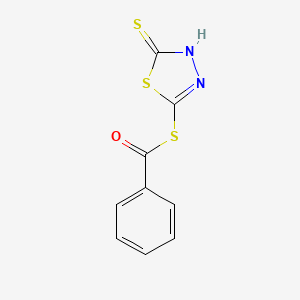
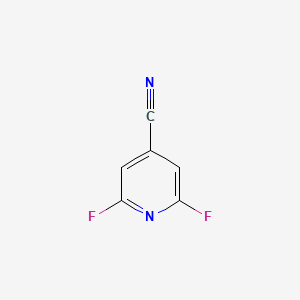

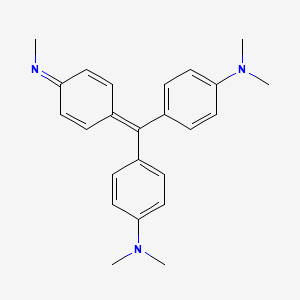
![5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B3029086.png)


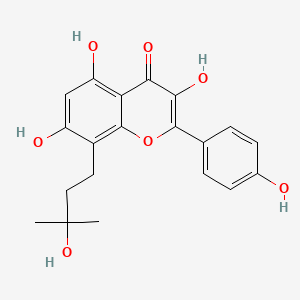
![3-[2,3-Bis(3-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate](/img/structure/B3029094.png)
